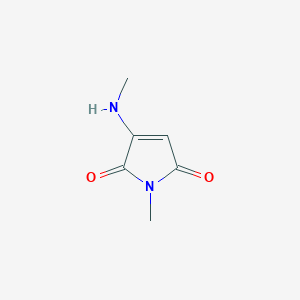

1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Corrosion Inhibition in Industrial Settings

1H-pyrrole-2,5-dione derivatives, including those structurally related to 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in acidic environments. These compounds show high efficiency and adhere to metal surfaces primarily through chemisorption processes (Zarrouk et al., 2015).

Medical Research: Enzyme Inhibition

A related compound, a derivative of 3-hydroxy-1H-pyrrole-2,5-dione, has been identified as a potent inhibitor of glycolic acid oxidase (GAO), an enzyme involved in oxalate production. This suggests potential applications in medical research, especially in conditions related to oxalate metabolism (Rooney et al., 1983).

Chemical Sensing and Detection

Naphthoquinone-based chemosensors, including derivatives of naphthalene-1,4-dione which are structurally similar to this compound, have been developed for detecting transition metal ions. These compounds show a notable color change upon binding with specific ions, indicating their potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).

Solvent Effects in Chemical Processes

Studies on the solubility and solvent effects of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in various solvents provide insights into how different solvents influence the behavior of pyrrole-2,5-dione derivatives, which could be extrapolated to understand the solvent interactions of this compound (Yanxun Li et al., 2019).

Fluorescent Probing and Imaging

Research on monoaminomaleimides (a category that includes this compound) highlights their potential as fluorescent probes. These compounds exhibit variable emission spectra in different solvents, suggesting applications in cellular imaging and environmental monitoring (Staniforth et al., 2017).

Polymer Synthesis

This compound and related compounds have been used in the synthesis of novel polymers. These polymers exhibit unique properties like luminescence and have potential applications in materials science (Mallakpour et al., 1998).

Future Directions

A study suggests that new pyrrole derivatives, synthesized by the one-pot reaction of 1-methyl-3-cyanomethyl benzimidazolium bromide with substituted alkynes, show promise as molecules with biological activity and low acute toxicity . This suggests potential future directions for research and development involving 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione and related compounds.

Properties

IUPAC Name |

1-methyl-3-(methylamino)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(4)10/h3,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKRBHWZESXXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]piperidine-1-carboxylate](/img/structure/B2603739.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2603741.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide](/img/structure/B2603745.png)

![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)

![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)

![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)

![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)